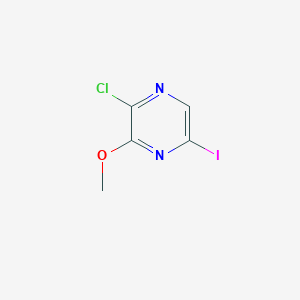

2-Chloro-5-iodo-3-methoxypyrazine

Description

2-Chloro-5-iodo-3-methoxypyrazine is a halogenated pyrazine derivative with substituents at positions 2 (chloro), 5 (iodo), and 3 (methoxy). Its molecular formula is C₅H₄ClIN₂O, and its molecular weight is 298.46 g/mol. The presence of iodine, a heavy halogen, distinguishes it from simpler chloro- or methoxy-substituted pyrazines.

Properties

Molecular Formula |

C5H4ClIN2O |

|---|---|

Molecular Weight |

270.45 g/mol |

IUPAC Name |

2-chloro-5-iodo-3-methoxypyrazine |

InChI |

InChI=1S/C5H4ClIN2O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3 |

InChI Key |

IWBJCFIVZNOSAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=C1Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-3-methoxypyrazine typically involves the halogenation of a pyrazine precursor. One common method includes the iodination of 2-chloro-3-methoxypyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-methoxypyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-iodo-3-methoxypyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs or bioactive molecules.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-methoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 2-Chloro-5-iodo-3-methoxypyrazine with analogous pyrazine derivatives:

Key Observations:

- Bioactivity: Carboxamide derivatives (e.g., compound in ) exhibit notable biological activity (e.g., antifungal, photosynthesis inhibition), suggesting that introducing amide groups to the target compound could yield bioactive analogs.

- Functional Group Interplay: The methoxy group at position 3 may stabilize the pyrazine ring electronically, influencing reactivity patterns compared to amino or methyl substituents .

Comparative Reactivity:

- Iodo vs. Chloro : The iodine atom’s larger size and lower electronegativity make it a superior leaving group in substitution reactions compared to chlorine. For example, Suzuki-Miyaura coupling with aryl boronic acids would proceed more efficiently at the iodo position .

- Amino vs. Methoxy: Amino groups (e.g., in 2-Amino-5-chloro-3-methoxypyrazine ) enhance nucleophilicity, enabling diazotization or condensation reactions, whereas methoxy groups favor electrophilic substitutions.

Physicochemical Properties

- Solubility : The iodo substituent increases molecular weight and hydrophobicity, likely reducing aqueous solubility compared to methoxy- or methyl-substituted pyrazines .

- Stability : Iodo compounds are generally photosensitive and may require storage in dark conditions, unlike chloro derivatives, which are more stable .

Biological Activity

2-Chloro-5-iodo-3-methoxypyrazine is an organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is and it has a molecular weight of 270.45 g/mol. The compound features a unique combination of halogen substituents (chlorine and iodine) and a methoxy group, which significantly influence its chemical properties and biological activity.

The biological activity of this compound is an area of ongoing research, particularly in medicinal chemistry. The compound is believed to interact with various biological targets, potentially modulating enzyme activities or receptor interactions. However, the precise mechanisms remain to be fully elucidated through detailed studies.

Potential Applications

The compound shows promise in several applications:

- Medicinal Chemistry : Development of new drugs targeting specific biological systems.

- Agrochemicals : Potential use in the formulation of pesticides or herbicides.

- Industrial Applications : Involvement in the synthesis of complex organic molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-methoxypyrazine | Lacks iodine atom | Moderate biological activity |

| 2-Chloro-3-iodopyrazine | Lacks methoxy group | Varies based on functionalization |

| 5-Chloro-2-iodopyrazine | Lacks methoxy group | Limited studies available |

The unique structural features of this compound contribute to its distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Study on Binding Affinity

Recent studies have focused on the binding affinity of this compound at specific biological targets. These investigations aim to quantify how the compound affects various biological systems, which could lead to novel therapeutic applications. For instance, preliminary findings suggest that the compound exhibits significant interactions with certain enzymes involved in metabolic pathways, although further research is needed to confirm these results.

Case Study: Synthesis and Biological Testing

A notable case study involved synthesizing derivatives of this compound to evaluate their biological activities against Mycobacterium tuberculosis (Mtb). The study revealed that while some derivatives showed promising in vitro activity, their effectiveness diminished in vivo due to rapid metabolic degradation. This highlights the importance of understanding metabolic pathways when evaluating the potential therapeutic applications of such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.